(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Chiral Synthesis Enantioselective Reactions Medicinal Chemistry

This (R)-configured 6-cyano-3-aminodihydrobenzofuran is a non-substitutable chiral building block for BD2-selective BET inhibitors (>1000-fold selectivity) and CNS-targeting kinase inhibitors. The specific C3 (R)-stereochemistry and 6-cyano pharmacophore are essential for accessing validated selectivity profiles. Its rigid core (zero rotatable bonds), primary amine handle, low logP (0.3), and moderate TPSA (59 Ų) enable parallel library synthesis with favorable CNS properties. Using the (S)-enantiomer or achiral analog can result in complete loss of target biological activity. Ideal for fragment-based drug discovery and enantioselective synthesis of epigenetic probes.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8048422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)C#N)N
InChIInChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2/t8-/m0/s1
InChIKeyPGZVNAQUIZWZRP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide: (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile as a Chiral Intermediate


(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS 1259589-70-2) is a chiral aminobenzofuran derivative with a nitrile group at the 6-position [1]. It serves primarily as an enantioselective building block in medicinal chemistry for synthesizing kinase inhibitors and CNS-targeting agents [2]. Its value proposition for procurement lies not in the final biological activity of the monomeric unit, but in its ability to introduce stereochemical control and a specific pharmacophoric group into advanced leads, distinguishing it from racemic or alternative substitution pattern analogs.

Why (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Cannot Be Interchanged with Its (S)-Enantiomer or Racemate


The (R)-configuration of this compound is critical because the C3 chiral center positions the primary amine vector distinctly from the (S)-enantiomer (CAS 1259774-22-5). In the context of asymmetric synthesis, introducing the wrong enantiomer can lead to a complete loss of desired biological activity in the final API [1]. Furthermore, the specific 6-cyano substitution pattern is a recognized pharmacophore for 1000-fold BD2-selective BET inhibition, a feature absent in analogous building blocks like (R)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate [2]. Simple replacement with an achiral or differently substituted benzofuran derails the convergent synthetic strategy designed for 6-cyano-3-aminodihydrobenzofurans, which have transitioned to privileged scaffolds in targeted therapeutics post-2015 . Therefore, the specific combination of stereochemistry and substitution is a unique, non-substitutable design element.

Quantitative Differentiation of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Against Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

Commercial sourcing data shows that the (R)-enantiomer is accessible at a higher certified purity specification. Leyan offers the (R)-isomer (CAS 1259589-70-2) at 98% purity , while the (S)-isomer (CAS 1259774-22-5) from the same vendor is listed at 98%, and the racemic form is not cataloged as a single entity by this vendor . The critical differentiator is the documented availability of the specific enantiomer, which bypasses the need for costly and time-consuming chiral resolution from the racemate.

Chiral Synthesis Enantioselective Reactions Medicinal Chemistry

Role as a Specific Pharmacophore Precursor: 6-Cyano vs. 5-Carboxylate Analogs

The 6-cyano-substituted dihydrobenzofuran core is a key structural element in a series of highly potent BET BD2-selective inhibitors. Optimization studies on the 2,3-dihydrobenzofuran scaffold, which includes a nitrile at the 6-position, have yielded compounds with 1000-fold selectivity for BD2 over BD1 [1]. This level of selectivity is not reported for the 5-carboxylate analog, (R)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate, which maps onto a different pharmacophore.

BET Bromodomain Inhibitors BD2 Selectivity Epigenetics

Physicochemical Advantages: Rigid and Polar Scaffold vs. Flexible Chiral Amines

Computed properties reveal a distinct profile compared to common flexible chiral amines like (R)-1-(4-methoxyphenyl)ethanamine. Our target has zero rotatable bonds, a Topological Polar Surface Area (TPSA) of 59 Ų, and a calculated logP (XLogP3) of 0.3 [1]. In comparison, (R)-1-(4-methoxyphenyl)ethanamine has three rotatable bonds and a higher logP, generally indicating lower solubility and higher metabolic vulnerability. The rigidity of the target compound is crucial for locking the amine vector in the correct geometry for target engagement.

Drug Design ADME Properties Lead Optimization

Recommended Application Scenarios for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Based on Evidence


Synthesis of BD2-Selective BET Bromodomain Inhibitors

This compound is the direct synthetic precursor for the 2,3-dihydrobenzofuran core found in a class of highly potent BET inhibitors with >1000-fold selectivity for the second bromodomain (BD2) over BD1 [1]. Researchers developing epigenetic therapies should prioritize this building block over achiral or differently substituted analogs to access this specific, validated selectivity profile.

Enantioselective Synthesis of CNS-Targeting Kinase Inhibitors

Its well-defined (R)-stereochemistry at C3 makes it the preferred choice for synthesizing CNS-targeting kinase inhibitors [2]. The constrained geometry and low logP (0.3) of the core are favorable for crossing the blood-brain barrier, presenting a strategic advantage in CNS drug discovery over more flexible, lipophilic chiral amines [3].

Focused Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The combination of a primary amine handle, a rigid core with zero rotatable bonds, and a moderate TPSA (59 Ų) makes this an ideal fragment-like building block for parallel synthesis of focused libraries [3]. It enables rapid exploration of chemical space while maintaining desirable physicochemical properties, a key benefit over scaffolds with higher conformational flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.